molecular formula C9H7NO3 B2555398 4-amino-7-hydroxy-2H-chromen-2-one CAS No. 244049-27-2

4-amino-7-hydroxy-2H-chromen-2-one

Cat. No.: B2555398
CAS No.: 244049-27-2
M. Wt: 177.159
InChI Key: IDCAVENVBSHPOH-UHFFFAOYSA-N
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Description

4-Amino-7-hydroxy-2H-chromen-2-one (CAS 244049-27-2) is a 4-aminocoumarin derivative that serves as a versatile and synthetically valuable scaffold in medicinal chemistry and antifungal research. This compound is of significant interest in the design and synthesis of novel Succinate Dehydrogenase Inhibitors (SDHIs) . A 2022 study demonstrated that derivatives based on this core structure exhibit broad-spectrum antifungal activity against several plant pathogenic fungi, including Alternaria alternata , Alternaria solani , Fusarium oxysporum , and Botrytis cinerea . Molecular docking studies indicate that these inhibitors fit effectively into the ubiquinone-binding site of the succinate dehydrogenase enzyme (SDH), forming key interactions such as hydrogen bonds with amino acid residues like TYR58, which disrupts fungal energy production . Beyond its application in agrochemical research, the 4-aminocoumarin core is a privileged structure in drug discovery, explored for its potential in developing multi-targeting agents for complex neurodegenerative disorders . The molecule provides sites for strategic functionalization, particularly at the 7-hydroxy group, allowing researchers to tailor its physicochemical and biological properties . With a molecular formula of C 9 H 7 NO 3 and a molecular weight of 177.16 g/mol, it is supplied with a minimum purity of 90% . Researchers are advised to consult the available material safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCAVENVBSHPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Amino 7 Hydroxy 2h Chromen 2 One

Established Synthetic Pathways for the 4-amino-7-hydroxy-2H-chromen-2-one Core Structure

Conventional methods for synthesizing the this compound core often involve multi-step sequences that allow for the careful construction and functionalization of the chromenone ring.

Conventional Multistep Synthesis Approaches of Aminochromenones

Multistep synthesis provides a versatile platform for the preparation of complex aminocoumarins. These routes often begin with a pre-formed coumarin (B35378) or a precursor that is systematically modified to introduce the required amino and hydroxyl functionalities.

One documented multistep synthesis involves the creation of a fluorescent amino acid, rac-(7-hydroxycoumarin-4-yl)ethylglycine, starting from the commercially available (7-hydroxycoumarin-4-yl)acetic acid. nih.gov This five-step process highlights a conventional approach where the core coumarin structure is already in place, and subsequent reactions are used to build a more complex side chain. The key step in this synthesis is the alkylation of a glycine-enolate equivalent. nih.gov

Another significant multistep strategy is the conversion of readily available 7-hydroxycoumarins into 7-aminocoumarins. nih.gov This can be achieved through a tandem O→N Smiles rearrangement–amide hydrolysis sequence. The process begins with the alkylation of the 7-hydroxycoumarin with an α-bromoacetamide, followed by a rearrangement under mild conditions to yield the N-substituted 7-aminocoumarin (B16596). nih.gov This method is notable for being transition-metal-free and operationally simple. nih.gov

A further example involves the nitration of 7-hydroxy-4-methyl coumarin, followed by the reduction of the nitro group to an amino group using iron metal in an acidic medium. researchgate.net This demonstrates a classic approach to introducing an amino group onto the coumarin ring system, which can then be further modified. researchgate.net

Pechmann Condensation Strategies for Coumarin Ring Formation and Subsequent Amination

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.orgarkat-usa.org For the synthesis of 7-hydroxycoumarins, resorcinol (B1680541) is the typical phenolic starting material. researchgate.netresearchgate.net

The reaction proceeds by condensing a phenol with a β-ketoester, such as ethyl acetoacetate, under acidic conditions. wikipedia.org Various catalysts can be employed, including strong acids like sulfuric acid, as well as solid acid catalysts like sulfamic acid, Amberlyst-15, and tailored nanoparticles, which can make the process more environmentally friendly. researchgate.netarkat-usa.orgresearchgate.net The mechanism generally involves an initial transesterification followed by electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin ring. wikipedia.orgresearchgate.net

While the Pechmann condensation is highly effective for creating the 7-hydroxy-2H-chromen-2-one core, direct amination at the 4-position in a subsequent step is not a common strategy. Instead, the amino group is typically introduced by using an aminophenol as the starting material in a modified Pechmann reaction or through other synthetic routes after the coumarin ring is formed. For instance, 7-aminocoumarins are historically synthesized via Pechmann condensation using a suitable aminophenol. nih.gov

Phenol Reactantβ-Ketoester ReactantCatalystConditionsProduct
ResorcinolEthyl acetoacetateSulfuric AcidHeating7-hydroxy-4-methyl-2H-chromen-2-one
ResorcinolEthyl acetoacetateSulfamic Acid (10 mol%)Solvent-free, 100°C7-hydroxy-4-methyl-2H-chromen-2-one (Yield: 90%) arkat-usa.org
PhloroglucinolEthyl acetoacetateZn0.925Ti0.075O NPs (10 mol%)110°C5,7-dihydroxy-4-methyl-2H-chromen-2-one (Yield: 88%) nih.gov
ResorcinolEthyl acetoacetateAmberlyst-15Reflux7-hydroxy-4-methyl coumarin researchgate.net

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution offers a direct route to introduce the amino group at the C4 position of the coumarin ring. This is typically achieved by replacing a leaving group, such as a hydroxyl or a halogen, with an amine.

A particularly efficient method involves the direct reaction of 4-hydroxycoumarin (B602359) with various primary amines under microwave irradiation. nih.gov This solvent-free procedure allows for the replacement of the 4-hydroxy group to yield N-substituted 4-aminocoumarins in excellent yields with significantly reduced reaction times. nih.gov This approach avoids the opening of the lactone ring, which can be a problem in conventional heating methods. nih.gov

Alternatively, 4-halogenocoumarins can serve as precursors. nih.gov The halogen at the 4-position can be displaced by an amine to form the corresponding 4-aminocoumarin (B1268506). However, this method can sometimes lead to the formation of (o-hydroxyphenyl)propiolamide by-products resulting from the opening of the α-pyrone ring. nih.gov Another multistep approach involves treating 7-hydroxy-4-methyl-2H-chromen-2-one with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, creating a reactive site for subsequent nucleophilic aromatic substitution with an amine like 2-aminobenzothiazole. researchgate.net

Starting MaterialReagentConditionsProduct
4-HydroxycoumarinPrimary Amines (e.g., Aniline, Benzylamine)Microwave irradiation, solvent-free, 1:1.2 molar ratioN-substituted 4-aminocoumarins (Yields: 85-98%) nih.gov
7-Hydroxy-4-methyl-2H-chromen-2-onePOCl₃, then 2-aminobenzothiazoleHeating7-(Benzothiazol-2-ylamino)-4-methyl-2H-chromen-2-one researchgate.net

Advanced and Green Synthetic Protocols for this compound and its Analogues

In response to the growing demand for sustainable chemical processes, advanced and green synthetic methods have been developed. These protocols, including multi-component reactions and nanoparticle catalysis, offer advantages such as higher efficiency, milder reaction conditions, and reduced waste.

Multi-Component Reactions (MCRs) in Chromenone Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for building molecular complexity. nih.gov Several MCRs have been developed for the synthesis of 4H-chromene derivatives, which are structurally related to the target compound.

A common MCR strategy for synthesizing 2-amino-4H-chromenes involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a phenol, such as resorcinol. nih.gov This domino Knoevenagel-Michael-cyclization reaction can be catalyzed by various agents, including bases like sodium carbonate, and can even be performed under solvent-free grinding conditions or in water, aligning with the principles of green chemistry. nih.gov

The Ugi four-component reaction, a well-known isocyanide-based MCR, has also been employed to synthesize novel peptidomimetics incorporating an aminocoumarin scaffold. nih.gov In this reaction, an aldehyde, an amine (such as 7-amino-4-methylcoumarin), a carboxylic acid, and an isocyanide combine to form α-acetoamido carboxymide derivatives. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Aromatic AldehydeMalononitrileResorcinolNa₂CO₃ / Grinding2-amino-3-cyano-7-hydroxy-4H-chromene nih.gov
Benzaldehyde7-amino-4-methylcoumarin (B1665955)Glutaric Acidp-Methoxybenzylisocyanide / Methanol, RTCoumarin Peptidomimetic (Yield: 90%) nih.gov
3-Acetyl-6-methyl-2H-chromen-2-oneThiosemicarbazideAryldiazonium chlorideChitosan / Ultrasonic irradiation (50°C)3-(1-(2-(5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one nih.gov

Biogenic Nanoparticle-Catalyzed Synthesis Approaches

The use of nanoparticle catalysts in organic synthesis is a rapidly growing field, offering benefits like high efficiency, easy separation, and reusability. researchgate.net Biogenic nanoparticles, synthesized using biological entities like plant extracts, are particularly attractive due to their environmentally friendly nature.

Recent advances have demonstrated that biogenic zinc oxide (ZnO) nanoparticles can effectively catalyze the synthesis of chromenone derivatives. These nanoparticles facilitate multicomponent reactions involving phenolic compounds, malononitrile, and aromatic aldehydes in a one-pot process, leading to amino-functionalized chromenones. Similarly, magnetically separable nanoparticles, such as Fe₃O₄ functionalized with sulfosalicylic acid, have been used as recyclable catalysts for the synthesis of bis-coumarin analogues under microwave irradiation in water. researchgate.net

Enzyme catalysis also represents a green approach. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been successfully used to catalyze the Kabachnik–Fields reaction to produce novel coumarin aminophosphonates. mdpi.com This biocatalytic method proceeds under mild, metal-free conditions and the enzyme can be reused multiple times. mdpi.com

Copper-Catalyzed Diversity-Oriented Synthesis (DOS) Routes to 4-amino-2H-chromen-2-imines and their Conversion to 4-amino-2H-chromen-2-ones

A notable and innovative approach to the synthesis of 4-aminocoumarin frameworks involves a copper-catalyzed, diversity-oriented synthesis (DOS). This method provides an efficient pathway to 4-amino-2H-chromen-2-imines, which are valuable intermediates that can be readily converted to the corresponding 4-amino-2H-chromen-2-ones.

The core of this synthetic strategy is a sequential multicomponent reaction involving benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides, catalyzed by a copper complex. acs.orgnih.gov This cascade process proceeds through several key steps: a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by a Kemp elimination and a tandem cyclization. nih.gov The reaction exhibits excellent chemical selectivity and tolerates a wide range of functional groups, with the significant advantage of releasing only nitrogen gas (N₂) as a byproduct. acs.orgnih.gov

This methodology has been successfully applied to produce a diverse library of 4-amino-2H-chromen-2-imines in good yields. nih.gov A crucial final step in achieving the target 4-aminocoumarin structure is the hydrolysis of the sulfonyl imino group. This conversion is typically accomplished under acidic conditions, for instance, by treating the 2-imino-2H-chromen-4-amine intermediate with an aqueous solution of sulfuric acid in methanol. nih.gov This hydrolysis step proceeds efficiently to yield the biologically relevant 4-amino-2H-chromen-2-one core. acs.orgacs.org The ability to perform this synthesis on a gram scale underscores its practical utility for generating significant quantities of these valuable compounds. acs.org

Chemical Reactivity and Transformation of this compound Derivatives

The this compound scaffold possesses multiple reactive sites, including the chromenone core and the amino and hydroxyl functional groups, allowing for a wide array of chemical transformations.

Oxidation Reactions of the Hydroxyl Group in Coumarin Derivatives

The 7-hydroxyl group in coumarin derivatives is susceptible to oxidation. In biological systems, for example, hydroxylated coumarins can be oxidized by enzymes like neutrophil myeloperoxidase. This process can generate highly reactive coumarin radical intermediates. nih.gov In chemical synthesis, the hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reagent and reaction conditions. Furthermore, the coumarin ring itself can be hydroxylated through reactions with hydroxyl radicals, as demonstrated in the formation of 7-hydroxycoumarin from coumarin. researchgate.net Studies have also shown that acetylation of the free hydroxyl group can prevent these oxidation reactions, highlighting its role as a key reactive site. nih.gov

Reduction Pathways of the Chromenone Core

The heterocyclic pyrone ring of the chromenone core can undergo various reduction reactions. A classic method is the Birch reduction, using sodium or lithium in liquid ammonia (B1221849), which can partially reduce the benzene (B151609) ring or, in the presence of a proton donor like alcohol, lead to the formation of phenolic products from the cleavage of the lactone ring. semanticscholar.org

More targeted reductions of the C3-C4 double bond are also common. An alcohol dehydrogenase enzyme from Pseudomonas mandelii has been shown to catalyze the NADPH-dependent reduction of the α-pyrone ring of 7-hydroxycoumarin to yield 7-hydroxy-3,4-dihydrocoumarin. nih.gov Chemical methods for this transformation include copper-catalyzed dearomative borylation, which introduces a boryl group at the 3-position and reduces the C3-C4 double bond to create borylated chromanones. nih.gov Electroreductive methods have also been employed to reduce the coumarin core. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Chromenone Scaffold

The coumarin scaffold is amenable to both electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization. The C-3 and C-4 positions are the most commonly modified sites. mdpi.com

Electrophilic Substitution: The C-3 position is considered more nucleophilic and is thus a favorable site for electrophilic attack. mdpi.com For example, palladium-catalyzed reactions can proceed via electrophilic palladation at C-3 to form intermediates for subsequent alkenylation reactions. mdpi.com Electrophilic aromatic substitution, such as nitration, typically occurs on the benzene ring. Theoretical studies have shown that the nitronium ion (NO₂⁺) preferentially attacks the C6 position of the coumarin ring. mdpi.com

Nucleophilic Substitution: The C-4 position is a key site for nucleophilic attack. The synthesis of 4-aminocoumarins often begins with 4-hydroxycoumarin, where the hydroxyl group can be displaced by a nitrogen nucleophile. orientjchem.org Palladium-catalyzed nucleophilic substitution of (coumarinyl)methyl acetates allows for the introduction of a wide variety of carbon, nitrogen, and sulfur nucleophiles onto the coumarin motif. nih.gov

Table 1: Regioselectivity in Coumarin Functionalization
PositionCommon Reaction TypeExample TransformationReference
C-3Electrophilic Substitution / AlkenylationPd-catalyzed coupling with alkenes mdpi.com
C-4Nucleophilic Substitution / ArylationPd-catalyzed coupling with aryl iodides mdpi.com
C-6Electrophilic Aromatic SubstitutionNitration with NO₂⁺ mdpi.com

Derivatization at the Amino and Hydroxyl Functionalities for Structural Modification

The amino and hydroxyl groups of this compound are primary targets for derivatization to modify the molecule's properties.

Hydroxyl Group Derivatization: The 7-hydroxyl group can be readily alkylated. A common strategy involves reaction with α-haloacetamides to form an ether linkage. acs.orgnih.gov This serves as a precursor for further reactions, such as the Smiles rearrangement. The hydroxyl group can also be used as a nucleophile in three-component reactions with acetylenic esters and aromatic aldehydes to create more complex structures. scielo.br To perform reactions elsewhere on the molecule without interference, the hydroxyl group can be protected, for instance, by silylation using reagents like tert-butyl(dimethyl)silyl chloride. beilstein-journals.org

Amino Group Derivatization: Once installed, the 4-amino group can be modified. A powerful method for creating N-substituted 7-aminocoumarins involves a tandem O→N Smiles rearrangement. This process starts with the alkylation of a 7-hydroxycoumarin with an N-substituted α-bromoacetamide, followed by a base-mediated intramolecular rearrangement that transfers the acetamide (B32628) moiety from the oxygen at C7 to the nitrogen at C4, which is then hydrolyzed to yield the N-substituted 7-aminocoumarin. acs.orgnih.gov This transition-metal-free method allows for the synthesis of a diverse range of N-alkyl and N-aryl derivatives. nih.gov

Table 2: Examples of Derivatization Reactions
Functional GroupReactionReagentsProduct TypeReference
7-HydroxylAlkylationα-Bromoacetamides7-O-Alkyl Coumarins acs.orgnih.gov
7-HydroxylProtectiontert-Butyl(dimethyl)silyl chloride7-O-Silyl Ether beilstein-journals.org
7-Hydroxyl -> 4-AminoSmiles RearrangementBase (e.g., K₂CO₃)N-Substituted 4-Aminocoumarins acs.orgnih.gov
7-HydroxylDuff ReactionHexamethylenetetramine8-Formyl-7-hydroxycoumarins nih.gov

Mechanistic Aspects of Key Chemical Reactions in the Synthesis of this compound

The synthesis of the this compound core relies on several well-established chemical reactions, each with a distinct mechanism.

The foundational 7-hydroxycoumarin ring system is most commonly synthesized via the Pechmann condensation . This reaction involves the condensation of a phenol (in this case, resorcinol) with a β-ketoester (such as ethyl acetoacetate) in the presence of an acid catalyst like sulfuric acid. mdpi.comvedantu.com The mechanism is understood to proceed in several stages:

Trans-esterification: The phenol's hydroxyl group attacks the carbonyl of the β-ketoester, forming a new ester intermediate. vedantu.com

Intramolecular Electrophilic Aromatic Substitution: The activated benzene ring of the phenol then performs an intramolecular electrophilic attack (a Friedel-Crafts acylation type) on the ketone carbonyl group, leading to cyclization. vedantu.com

Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic α-pyrone ring of the coumarin. vedantu.com

The introduction of the 4-amino group typically starts from a 4-hydroxycoumarin precursor. The synthesis of 4-aminocoumarin from 4-hydroxycoumarin can be achieved by heating with ammonium (B1175870) acetate. orientjchem.org The mechanism involves the nucleophilic attack of ammonia on the C4 position of the pyrone ring, likely facilitated by protonation of the carbonyl oxygen, followed by dehydration to form the 4-amino derivative.

The copper-catalyzed synthesis described in section 2.2.3 has a more complex, modern mechanism. It is a cascade reaction initiated by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole intermediate. This is followed by a Kemp elimination and a tandem cyclization with the benzo[d]isoxazole to construct the final 4-amino-2H-chromen-2-imine product. nih.gov

Spectroscopic Characterization and Structural Elucidation Research of 4 Amino 7 Hydroxy 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-amino-7-hydroxy-2H-chromen-2-one, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum supplies information on the number of different types of protons and their neighboring environments. In a deuterated solvent like DMSO-d₆, the spectrum of this compound shows distinct signals that can be assigned to each proton in the molecule. A key diagnostic signal is the singlet for the proton at the C3 position, which is characteristic of the coumarin (B35378) ring system. The aromatic protons on the benzene (B151609) ring typically appear as doublets, with their coupling constants indicating their relative positions. The protons of the amino (-NH₂) and hydroxyl (-OH) groups appear as singlets, which are often broad.

A study reported the following specific assignments for the proton signals:

Proton Assignment Chemical Shift (δ) in ppm Multiplicity & Coupling Constant (J)
H-36.25s (singlet)
H-56.85d (doublet), J = 8.4 Hz
H-65.92d (doublet), J = 8.4 Hz
-NH₂4.71s (singlet), broad
-OH(Not specified)s (singlet), broad

Note: The -OH proton signal is often broad and its chemical shift can vary depending on concentration and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shifts (δ) are indicative of the carbon's electronic environment. The carbonyl carbon (C-2) of the lactone ring is typically found significantly downfield (around 160 ppm). Carbons bonded to oxygen (C-7, C-8a) and nitrogen (C-4) also show characteristic downfield shifts, while the remaining aromatic and vinylic carbons resonate at intermediate values.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its hydroxyl, amino, lactone carbonyl, and aromatic functionalities.

The key expected vibrational frequencies are:

O-H and N-H Stretching: Broad absorption bands in the region of 3500-3200 cm⁻¹ are characteristic of O-H (hydroxyl) and N-H (amino) stretching vibrations. The broadness is typically due to hydrogen bonding.

C=O Stretching: A strong, sharp absorption band is anticipated for the C=O group of the α,β-unsaturated lactone ring. For coumarins, this peak typically appears in the range of 1750-1680 cm⁻¹. The presence of the electron-donating amino group at the C4 position may influence the exact frequency.

C=C Stretching: Absorptions corresponding to the C=C double bonds of the aromatic ring and the pyrone ring are expected in the 1620-1450 cm⁻¹ region.

C-O and C-N Stretching: Stretching vibrations for the C-O (hydroxyl and ether) and C-N (amino) bonds would appear in the fingerprint region, typically between 1300-1000 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3500 - 3200Strong, Broad
Amino (-NH₂)N-H Stretch3500 - 3200Medium, Broad
Lactone (C=O)C=O Stretch1750 - 1680Strong, Sharp
Aromatic/VinylicC=C Stretch1620 - 1450Medium to Weak
Phenolic/EtherC-O Stretch1300 - 1200Strong
AminoC-N Stretch1250 - 1020Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For this compound (C₉H₇NO₃), the molecular weight is 177.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 177.

The fragmentation pattern provides further structural confirmation. Coumarin systems are known to undergo characteristic fragmentation pathways. A primary fragmentation would likely involve the loss of a neutral molecule of carbon monoxide (CO, 28 Da) from the lactone ring, a process known as retro-Diels-Alder reaction, leading to a fragment ion at m/z = 149. Subsequent fragmentations could involve the loss of other small molecules such as HCN from the amino-substituted ring.

Other Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

To provide unequivocal structural proof, a combination of advanced analytical techniques is often employed.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the specific isomer and the precise assignment of all signals.

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural evidence, determining the precise spatial arrangement of atoms and bond lengths/angles. Studies have used this technique to confirm the planar benzopyrone system of the coumarin core and to analyze intramolecular hydrogen bonding.

Computational Analysis: Density Functional Theory (DFT) calculations are frequently used to complement experimental data. These theoretical calculations can predict NMR chemical shifts, vibrational frequencies, and electronic properties, which can then be compared with the experimental results to support the structural assignment. For this compound, DFT calculations have been used to analyze how the 4-amino group influences the electron density and reactivity of the molecule.

Advanced Research on Biological Activities and Mechanisms of Action of 4 Amino 7 Hydroxy 2h Chromen 2 One and Its Analogues

Investigation of Antimicrobial Efficacy and Underlying Mechanisms

Derivatives of 4-hydroxy-chromen-2-one have been the subject of significant research to evaluate their effectiveness against various microbes.

Antibacterial Activity Against Specific Bacterial Strains (e.g., Staphylococcus pneumoniae, E. coli, Bacillus cereus)

Recent studies have highlighted the antibacterial potential of coumarin (B35378) derivatives. For instance, derivatives of 4,7-dihydroxy-chromen-2-one have demonstrated both bacteriostatic and bactericidal effects against Staphylococcus aureus, E. coli, and Bacillus cereus. jocpr.com Similarly, derivatives of 4-chloro-7-hydroxy-chromen-2-one have shown antibacterial activity against these same strains. bates.eduejmse.ro The antibacterial efficacy of these compounds is often compared to standard antibiotics like cephalexin (B21000) and streptomycin. jocpr.combates.edu Research suggests that the substitution patterns on the coumarin ring, particularly at positions 3 and 4, can significantly influence their biological activity. ejmse.ro For example, some synthesized 4-hydroxy-chromene-2-one derivatives exhibited notable antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 0.13 mg/mL against tested bacteria after 24 hours. nih.gov The planarity of the coumarin ring is thought to facilitate penetration into Gram-positive bacteria. nih.gov

Below is a table summarizing the antibacterial activity of selected 4-hydroxy-chromene-2-one derivatives:

Compound/DerivativeBacterial Strains TestedObserved ActivityReference
Derivatives of 4,7-Dihydroxy-chromen-2-oneStaphylococcus aureus, E. coli, Bacillus cereusBacteriostatic and bactericidal jocpr.com
Derivatives of 4-Chloro-7-hydroxy-chromen-2-oneStaphylococcus aureus, E. coli, Bacillus cereusAntibacterial bates.eduejmse.ro
4-hydroxy-chromene-2-one derivativesGram-positive and Gram-negative bacteriaMIC values as low as 0.13 mg/mL nih.gov

Antifungal Properties and Associated Molecular Targets

The antifungal potential of coumarin derivatives has also been a focus of investigation. Studies have shown that the presence of certain functional groups can enhance their antifungal properties. For instance, an alkyl group at the C-8 position of the coumarin ring has been linked to activity against Candida albicans, with a reported MIC of about 250 µg/mL. nih.gov Some 4-hydroxy-chromene-2-one derivatives have shown significant growth inhibitory potential against C. albicans. nih.gov The antifungal activity of these compounds is believed to be influenced by their molecular structure, which dictates their interaction with fungal targets.

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

Coumarin derivatives are recognized for their antioxidant capabilities, which are attributed to their ability to scavenge reactive oxygen species (ROS). The antioxidant activity of 2H-chromen-2-one derivatives has been established through various assays. researchgate.net These compounds can directly react with and neutralize free radicals, thereby mitigating oxidative stress. nih.gov The mechanism of action often involves the donation of a hydrogen atom from a hydroxyl group on the coumarin scaffold. nih.gov

The antioxidant effects can be mediated through several mechanisms, including:

Direct radical scavenging: Interacting with and neutralizing free radicals like superoxide (B77818) anions (O₂⁻•) and hydroxyl radicals (•OH). researchgate.netnih.gov

Chelation of metal ions: Binding to transition metal ions like Fe²⁺, which can catalyze the formation of ROS. researchgate.net

Activation of antioxidant enzymes: Enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.govnih.gov

Anti-inflammatory Potential and Molecular Signaling Pathway Modulation

The anti-inflammatory properties of coumarin derivatives are well-documented. nih.gov These compounds can modulate key signaling pathways involved in the inflammatory response. For example, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This is often achieved by suppressing the lipopolysaccharide (LPS)-induced activation of pathways such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Furthermore, some coumarin derivatives exhibit their anti-inflammatory effects by upregulating the Nrf2/HO-1 signaling pathway and downregulating the AKT/mTOR and NF-κB signaling pathways. nih.gov The modulation of these pathways leads to a reduction in the production of pro-inflammatory mediators. nih.govmdpi.com

Neuropharmacological Research and Neurotransmitter System Interactions

Research into the neuropharmacological effects of coumarin derivatives is an expanding field. Some natural compounds have been shown to possess neuroprotective properties. researchgate.net While direct research on the neuropharmacological actions of 4-amino-7-hydroxy-2H-chromen-2-one is limited, the broader class of coumarins has shown potential in this area.

Cytostatic and Anticancer Activity Studies of Chromenone Derivatives

Chromenone derivatives have demonstrated significant potential as anticancer agents. nih.govnih.gov Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression. nih.govnih.gov For instance, certain coumarin-based hybrids have shown potent cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), prostate cancer (PC-3), and colon cancer (HCT-116). nih.gov The anticancer activity is often attributed to the specific substituents on the chromenone core. medchemexpress.com

The following table summarizes the anticancer activity of selected chromenone derivatives:

DerivativeCancer Cell LineMechanism of ActionReference
Coumarin-1,2,4-triazolo[3,4-b] jocpr.combates.eduejmse.rothiadiazole hybridsHCT116Interaction with tyrosine kinases (CDK2) nih.gov
Bis(4-hydroxy-2H-chromen-2-one)coumarinMCF-7Induction of cell cycle arrest in G2/M phase nih.gov
Coumarin-amino acid hybridsHepG-2, PC-3, HCT-116Cytotoxic activity nih.gov
8-substituted-7-methoxy-2H-chromen-2-one derivativesHepG2Telomerase inhibition, proapoptotic activities medchemexpress.com

Proposed Molecular Mechanisms of Action

The biological activities of this compound and its analogues are underpinned by a variety of molecular mechanisms. These mechanisms are largely dictated by the compound's structural features, which allow for specific interactions with biological targets.

Ligand-Target Interactions: Role of Hydrogen Bonding and Electrostatic Forces

The molecular architecture of this compound facilitates critical interactions with biological macromolecules. The presence of both a hydroxyl (-OH) group and an amino (-NH2) group allows the molecule to act as both a hydrogen bond donor and acceptor. This is a key factor in its ability to bind to the active sites of enzymes and receptors. For instance, the 7-hydroxy group can form intramolecular hydrogen bonds with the adjacent ketone oxygen, influencing the compound's conformation and electronic properties. Furthermore, the amino group at position 4 introduces electron-donating characteristics, which can significantly alter the molecule's interaction with its biological targets compared to unsubstituted coumarins.

In analogues of this compound, such as those with an aminoethyl side chain, the amino group can participate in electrostatic interactions with target proteins. The highly basic nitrogen atom of a piperazine (B1678402) moiety, when incorporated into coumarin derivatives, can form strong interactions with conserved acidic amino acids within the transmembrane domain of G protein-coupled receptors (GPCRs). nih.gov The polar keto function of the chromenone core is also crucial for binding and activation, likely acting as a hydrogen bond acceptor. acs.org The efficacy of azole-containing coumarin derivatives has been attributed to their electron-rich nature, which promotes the formation of non-covalent bonds with receptor proteins. researchgate.net

Table 1: Key Functional Groups and Their Roles in Ligand-Target Interactions

Functional GroupPositionInteraction TypeSignificance
Amino Group4Hydrogen Bonding, Electrostatic InteractionsActs as a hydrogen bond donor and can engage in electrostatic interactions, contributing to binding affinity and specificity.
Hydroxyl Group7Hydrogen BondingFunctions as a hydrogen bond donor, crucial for anchoring the ligand within the binding pocket of a target protein.
Carbonyl Group2Hydrogen BondingActs as a hydrogen bond acceptor, contributing to the overall binding interaction. acs.org

Modulation of Enzyme and Receptor Activities

The interactions described above translate into the modulation of various enzymes and receptors, forming the basis of the observed biological effects. Derivatives of this compound have been shown to inhibit enzymes like lipoxygenases and cytochrome P450, which are implicated in inflammatory and metabolic pathways. Some analogues also exhibit inhibitory activity against enzymes such as DNA gyrase and cyclooxygenase, contributing to their antimicrobial and anti-inflammatory properties.

In the realm of receptor modulation, derivatives of 7-hydroxycoumarin have been extensively studied as ligands for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govmdpi.com The affinity for these receptors is influenced by the nature of the substituent at the 7-position and the length of the linker connecting the coumarin core to an arylpiperazine moiety. nih.gov Furthermore, chromen-4-one derivatives have been developed as potent and selective ligands for the lipid-activated G protein-coupled receptor GPR55, with some compounds acting as agonists and others as antagonists. acs.org This highlights the tunability of the biological response based on subtle structural modifications.

Table 2: Examples of Enzyme and Receptor Modulation by this compound Analogues

Analogue TypeTargetEffectReference
This compound derivativesLipoxygenases, Cytochrome P450Inhibition
6-amino-7-hydroxy-4-methyl-2H-chromen-2-oneDNA gyrase, CyclooxygenaseInhibition
7-Hydroxycoumarin-arylpiperazine derivatives5-HT1A, 5-HT2A ReceptorsAntagonism/Partial Agonism nih.govmdpi.com
Chromen-4-one-2-carboxylic acid derivativesGPR55Agonism/Antagonism acs.org

Structure Activity Relationship Sar Studies and Molecular Design of 4 Amino 7 Hydroxy 2h Chromen 2 One Derivatives

Impact of Substituent Effects at the 4- and 7-Positions on Biological Activity Profiles

The biological activity of 4-amino-7-hydroxy-2H-chromen-2-one derivatives is highly dependent on the nature and position of various substituents. The amino group at the C-4 position and the hydroxyl group at the C-7 position are key sites for chemical modification to modulate the pharmacological profile of the parent compound. nih.govnih.gov

The presence of the amino group is a critical determinant of activity. Studies have shown that the chemical reactivity of the molecule is enhanced by the amino group and the enamine carbon. rsc.org Modifications at this site can lead to a wide array of biological activities, including antiproliferative, antimicrobial, and antiplatelet effects. bohrium.comrsc.org For instance, the synthesis of biscoumarin derivatives by reacting 4-aminocoumarin (B1268506) with various benzaldehydes resulted in compounds with potent α-glucosidase inhibitory activity. The most active of these, 3,3'-(p-tolylmethylene)bis(4-amino-2H-chromen-2-one), demonstrated an IC50 value significantly lower than the standard drug, acarbose. researchgate.net

The hydroxyl group at the C-7 position is equally important. It can form hydrogen bonds with biological targets and serves as a convenient handle for introducing other functional groups. nih.gov Research on the antifungal activity of 7-hydroxycoumarin (umbelliferone) derivatives has shown that modifying this hydroxyl group can dramatically improve efficacy. nih.gov In one study, while the parent compound this compound showed poor antifungal activity, derivatives where the 7-hydroxy group was modified with flexible substituent groups exhibited significantly enhanced activity against pathogens like A. solani and A. alternata. nih.gov This highlights that the substituent groups at the 7-hydroxy position are crucial for antifungal action. nih.gov

Structure-activity relationship (SAR) studies on other hydroxycoumarins further confirm the importance of substituents. For example, in a series of 4-, 6-, and 7-hydroxycoumarin derivatives tested for antifungal activity against Aspergillus species, O-substitutions were found to be essential. mdpi.com The presence of electron-withdrawing groups, such as acetate, or short aliphatic chains at these positions was shown to favor antifungal activity. mdpi.com

Compound/Derivative ClassSubstituent ModificationBiological ActivityKey FindingsReference
4-Aminocoumarin DerivativesReaction with benzaldehydes to form biscoumarinsα-Glucosidase Inhibition3,3'-(p-tolylmethylene)bis(4-amino-2H-chromen-2-one) was the most active with an IC50 of 20.0 ± 0.7 µM. researchgate.net
4-amino-7-(substituted ethoxy)-2H-chromen-2-oneFlexible groups at 7-hydroxy positionAntifungalModification at the 7-hydroxy position significantly improved activity against A. solani and A. alternata compared to the unsubstituted parent compound. nih.gov
4-Hydroxycoumarin (B602359) DerivativesIntroduction of electron-withdrawing groups (nitro, chloro)Antibacterial (quinolone-resistant E. coli)Compounds with 4-nitro (MIC 0.5µg/ml) and chloro/nitro substitutions (MIC 0.5 µg/ml) showed high activity. nih.gov
Hydroxycoumarin DerivativesAcetylation of hydroxyl groupsAntifungal (Aspergillus)Acetylated derivatives were the most active in each series (4-, 6-, and 7-hydroxycoumarin), indicating electron-withdrawing groups enhance activity. mdpi.com

Rational Design Principles for Novel this compound Derivatives

The rational design of new derivatives builds upon the SAR findings to create molecules with enhanced potency and selectivity. A key principle is the use of the this compound core as a scaffold upon which to build. bohrium.comnih.gov The amino and hydroxyl groups provide nucleophilic sites for a variety of chemical reactions, allowing for the systematic introduction of different functional groups. bohrium.com

One successful design strategy involves installing flexible groups at the 7-hydroxy position to improve binding to target sites. nih.gov Preliminary molecular docking experiments for antifungal agents suggested that the core 4-aminocoumarin structure could fit into the ubiquinone (UQ)-site pocket of the target enzyme, and adding flexible side chains at the C-7 position could optimize this interaction. nih.gov

Another principle is the use of computational methods, such as molecular docking, to predict the binding of designed molecules to their biological targets. nih.govnih.gov In the design of novel 4-hydroxycoumarin derivatives as antibacterials, docking studies were performed against the active site of DNA gyrase. nih.gov This in silico approach helps to prioritize compounds for synthesis and testing, saving time and resources. For example, derivatives with high predicted binding energies were found to have low minimum inhibitory concentrations (MIC) against quinolone-resistant E. coli. nih.gov

The synthesis of N-substituted 7-aminocoumarins from readily available 7-hydroxycoumarins represents another rational design approach. This process, involving a tandem O→N Smiles rearrangement–amide hydrolysis, allows for convenient and transition-metal-free access to a variety of N-alkyl and N-aryl products, expanding the chemical diversity for biological screening. acs.org

Comparative Analysis with Other Structurally Similar Coumarin (B35378) Derivatives

The biological profile of this compound derivatives becomes clearer when compared with other coumarin classes.

Comparison with 4-Hydroxycoumarins: The 4-hydroxycoumarin scaffold is famous for its anticoagulant properties (e.g., warfarin) and also serves as a base for antimicrobial agents. nih.gov Studies on 4-hydroxycoumarin derivatives targeting E. coli DNA gyrase revealed that the introduction of electron-withdrawing groups on an attached aromatic ring was key to antibacterial activity. nih.gov This is consistent with findings for other hydroxycoumarins where acetylated (electron-withdrawing) derivatives showed enhanced antifungal activity. mdpi.com Unlike the 4-amino derivatives which often utilize the nucleophilicity of the amino group for derivatization, the 4-hydroxy derivatives rely on the acidic hydroxyl group. bohrium.comnih.gov

Comparison with Other Aminocoumarins: While 4-aminocoumarins are a major focus, other isomers like 6-aminocoumarins and 7-aminocoumarins also exhibit biological activity. For example, 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one has been noted for its antibacterial and anticancer properties, reportedly acting by inhibiting DNA gyrase. biosynth.com Similarly, derivatives of 7-amino-4-methylcoumarin (B1665955) have been synthesized as potent anti-inflammatory and analgesic agents. nih.gov This suggests that the position of the amino group on the coumarin ring is a critical determinant of the specific pharmacological effect. The 4-amino position is particularly reactive due to the enamine system, which distinguishes its chemistry from other isomers. bohrium.comresearchgate.net

Comparison with 7-Hydroxycoumarins (Umbelliferones): The parent 7-hydroxycoumarin scaffold is a common starting point for derivatization. As noted earlier, many 7-hydroxycoumarin derivatives show promising antifungal activity. nih.gov A SAR study on 7-hydroxycoumarin derivatives showed a clear relationship between the size of the substituent group introduced at the hydroxyl position and fungicidal activity. mdpi.com The addition of the 4-amino group to this scaffold introduces a new site for modification and can significantly alter the electronic properties and biological profile of the molecule. nih.gov

Coumarin ClassKey Structural FeatureProminent Biological ActivitiesNotes on SARReference
4-Amino-7-hydroxy-coumarinsAmino group at C4, Hydroxyl at C7Antifungal, α-Glucosidase Inhibition, AntimicrobialActivity is highly tunable by substitution at both C4-amino and C7-hydroxyl positions. nih.govresearchgate.net
4-HydroxycoumarinsHydroxyl group at C4Anticoagulant, Antibacterial, Myosin II InhibitionElectron-withdrawing groups on side chains enhance antibacterial activity. proquest.comnih.gov
6-Amino-7-hydroxy-coumarinsAmino group at C6, Hydroxyl at C7Antibacterial, AnticancerAlso reported to inhibit DNA gyrase.
7-Amino-coumarinsAmino group at C7Anti-inflammatory, AnalgesicSubstitutions on the C7-amino group are critical for activity. nih.gov
7-Hydroxycoumarins (Umbelliferones)Hydroxyl group at C7AntifungalO-substitution with short aliphatic chains or electron-withdrawing groups enhances activity. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 Amino 7 Hydroxy 2h Chromen 2 One

Molecular Docking Studies for Ligand-Target Binding Prediction

No specific molecular docking studies targeting 4-amino-7-hydroxy-2H-chromen-2-one have been identified in the reviewed literature. Such studies would be invaluable for predicting its binding affinity and interaction patterns with various biological targets, such as enzymes or receptors implicated in disease. A typical study would involve docking the compound into the active site of a protein to calculate binding energy scores and visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Interactions

There is no available research on molecular dynamics (MD) simulations performed for this compound. MD simulations are crucial for understanding the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding poses predicted by molecular docking, and observing conformational changes in both the ligand and the target protein upon binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Specific quantum chemical calculations for this compound are not found in current publications. These theoretical studies, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. Key parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular electrostatic potential, and charge distribution would be calculated to predict the molecule's reactivity, stability, and potential sites for metabolic transformation.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies for Preliminary Compound Assessment

A dedicated in silico ADMET profile for this compound has not been published. These computational models are essential in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound. An ADMET study would provide estimations of its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints, thereby offering a preliminary assessment of its drug-likeness.

Non Medical Research Applications of 4 Amino 7 Hydroxy 2h Chromen 2 One and Its Analogues

Applications in Agricultural Chemistry

The bioactivity of coumarin (B35378) derivatives has been explored for agricultural purposes, particularly in the development of new fungicides to combat plant pathogens. Research has demonstrated that compounds based on the 4-aminocoumarin (B1268506) scaffold exhibit significant antifungal properties.

A series of 4-aminocoumarin derivatives were designed and synthesized to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a key enzyme in the respiratory cycle of fungi. nih.gov In vitro testing against several plant pathogenic fungi revealed that many of these compounds possess broad-spectrum antifungal activity. nih.gov For instance, certain derivatives showed notable efficacy against Alternaria alternata and Alternaria solani, which cause leaf spot and early blight diseases in a variety of crops. nih.gov Molecular docking studies suggest that these inhibitors can effectively bind to the active site of the succinate dehydrogenase enzyme, disrupting its function and leading to fungal cell death. nih.gov

The findings indicate that 4-aminocoumarin derivatives are promising candidates for the development of novel fungicides. nih.gov Their specific mode of action as SDHIs offers a potential alternative to existing antifungal agents, which is crucial in managing the development of resistance in pathogenic fungi. nih.govnih.gov

Table 1: Antifungal Activity of Selected 4-Aminocoumarin Derivatives
Pathogenic FungiDerivative TypeObserved ActivityReference
Alternaria alternata4-aminocoumarin with 2-ene-3-methyl-butyl groupExcellent Activity nih.gov
Alternaria solani4-aminocoumarin with 2-bromo-1-oxo-hexyl groupExcellent Activity nih.gov
Fusarium oxysporumGeneral 4-aminocoumarin derivativesModerate Activity nih.govmdpi.com
Botrytis cinereaGeneral 4-aminocoumarin derivativesModerate Activity nih.govmdpi.com

Use as Fluorescent Probes in Biochemical Assays and Derivatization Agents

The inherent fluorescence of the coumarin core, especially in 7-hydroxy substituted derivatives, is a key feature exploited in biochemical research. The introduction of an amino group, as in 4-amino-7-hydroxy-2H-chromen-2-one, further modulates these photophysical properties, making these compounds and their analogues excellent scaffolds for fluorescent probes and derivatization agents.

These probes are designed to react selectively with specific analytes, resulting in a detectable change in their fluorescence, such as "turning on" or "turning off" the signal. nih.gov This property is highly valuable for detecting and quantifying biologically significant molecules and ions. For example, coumarin derivatives have been successfully developed into fluorescent sensors for various applications, including:

Enzyme Activity Assays: 7-hydroxycoumarins serve as fluorogenic substrates for enzymes, where cleavage of a specific group releases the highly fluorescent 7-hydroxycoumarin molecule, allowing for sensitive measurement of enzyme kinetics.

Ion Detection: Analogues have been synthesized to selectively bind with metal ions. This interaction often leads to fluorescence quenching (turn-off) or enhancement (turn-on), enabling the detection of ions like Cu²⁺ and Fe³⁺ in biological samples.

Sensing of Reactive Species: Dihydroxy-substituted coumarins have been shown to act as fluorescent probes for detecting nitroxide radicals like 4-amino-TEMPO, which is used as a spin label to study oxidative stress.

The versatility of the coumarin structure allows for fine-tuning of its spectral properties and specificity through chemical modification, making it a cornerstone in the development of sensitive tools for biochemical and cellular research. nih.gov

Research on Corrosion Inhibition Properties

The ability of organic molecules containing heteroatoms (like oxygen and nitrogen) and π-electrons to adsorb onto metal surfaces makes them effective corrosion inhibitors. Coumarin derivatives, including those based on 4-hydroxycoumarin (B602359) and aminocoumarins, have been extensively studied for their potential to protect metals, particularly mild steel, from corrosion in acidic environments. nih.govnih.govsemanticscholar.org

The mechanism of inhibition involves the adsorption of the coumarin molecules onto the metal surface. nih.gov This forms a protective barrier that isolates the metal from the corrosive medium, blocking the active sites where corrosion would typically occur. The presence of nitrogen and oxygen atoms in the aminohydroxycoumarin structure facilitates this adsorption process through the sharing of lone pair electrons with the vacant d-orbitals of the iron atoms on the steel surface.

Studies have shown that the inhibition efficiency of these compounds is dependent on their concentration, the temperature, and the specific molecular structure. nih.govtandfonline.com For example, a derivative synthesized from 4-hydroxycoumarin, 2-(coumarin-4-yloxy)acetohydrazide, demonstrated an inhibition efficiency of up to 94.7% for mild steel in a 1 M hydrochloric acid solution. nih.govnih.gov Similarly, inhibitors derived from coumarin-3-amine have shown significant protective capabilities. researchgate.netpreprints.orgsemanticscholar.orgpreprints.orgresearchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govnih.gov

Table 2: Corrosion Inhibition Efficiency of Selected Coumarin Derivatives on Mild Steel
InhibitorCorrosive MediumMaximum Inhibition Efficiency (%)Reference
2-(coumarin-4-yloxy)acetohydrazide1 M HCl94.7 nih.govnih.gov
3-((2-chlorobenzylidene)amino)coumarin1 M HCl74.6 researchgate.netpreprints.org
3-((4-nitrobenzylidene)amino)coumarin1 M HCl71.4 semanticscholar.orgpreprints.orgresearchgate.net
2-amino-4-(4-nitrophenyl)-3-cyano-4,5-dihydropyrano[3,2-c]coumarin1 M HCl96.0 rdd.edu.iq

Potential in Electronic Materials and Other Material Science Applications

The conjugated π-system of the coumarin scaffold, combined with its inherent photophysical properties, makes it an attractive building block for advanced organic materials. researchgate.netrsc.org The introduction of electron-donating groups, such as amino and hydroxyl functions, and electron-withdrawing groups can tune the electronic and optical properties, making these derivatives suitable for a range of material science applications. rsc.orgmdpi.com

One of the most promising areas is in the field of dye-sensitized solar cells (DSSCs) . Coumarin-based dyes have been developed as efficient photosensitizers that absorb solar energy and inject electrons into a semiconductor material like TiO₂, generating an electric current. nih.govtohoku.ac.jprsc.org The molecular design of these dyes, including the strategic placement of functional groups on the coumarin core, is critical for optimizing light absorption in the visible spectrum and ensuring efficient electron transfer. tohoku.ac.jprsc.org

Furthermore, coumarin derivatives are being investigated for their use in:

Organic Semiconductors: The ability to form ordered structures through π-π stacking makes thiophene-coumarin derivatives suitable for use in organic electronics. acs.org

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence of many coumarin derivatives is a desirable property for the emissive layer in OLEDs. nih.gov

Non-linear Optical Materials: The charge-transfer characteristics within donor-acceptor substituted coumarins can give rise to significant non-linear optical properties.

Functional Polymers: Coumarins can be incorporated into polymer chains to create photoresponsive materials that can undergo photoreactions, such as photodimerization, which is useful for applications like optical data storage and the creation of self-healing materials. nih.gov

Research in this area often involves synthesizing complex structures where the coumarin unit is integrated into larger π-conjugated systems, such as porphyrins, to create materials with tailored photophysical and electronic properties for specific technological applications. acs.org

Future Research Directions and Perspectives for 4 Amino 7 Hydroxy 2h Chromen 2 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of coumarin (B35378) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methodologies remains a critical objective. Future research concerning the synthesis of 4-amino-7-hydroxy-2H-chromen-2-one and its analogs will likely focus on the principles of green chemistry.

Key areas for development include:

One-Pot, Multi-Component Reactions (MCRs): Expanding the use of MCRs, which combine three or more reactants in a single step, is a promising avenue. For instance, an efficient one-pot, three-component synthesis for related 2-amino-7-hydroxy-4H-chromene derivatives has been developed using simple reagents in an aqueous medium at room temperature, offering high yields and simplifying purification. mdpi.com Future work could adapt these MCR strategies to directly synthesize the this compound core or its immediate precursors.

Novel Catalytic Systems: The exploration of advanced catalysts can significantly improve reaction rates and yields. Research into magnetically recoverable nanocatalysts, such as Fe₃O₄@SiO₂@CeO₂, has shown success in the solvent-free synthesis of related chromenes, allowing the catalyst to be recycled over multiple runs with no significant loss in activity. researchgate.net Applying similar heterogeneous or nanocatalysts to the synthesis of this compound could drastically improve the sustainability of its production.

Alternative Energy Sources: The use of microwave irradiation and ultrasound are established methods for accelerating organic reactions. nih.gov Microwave-assisted synthesis, for example, has been used to produce substituted 2H-chromenes rapidly and in high yields. nih.gov Future protocols could optimize these energy sources for the synthesis of the target compound, reducing reaction times from hours to minutes.

Bio-catalysis and Renewable Feedstocks: A forward-looking perspective involves employing enzymes or whole-cell systems for the synthesis, which can offer unparalleled stereo- and regioselectivity under mild conditions. Furthermore, investigating synthetic pathways that utilize renewable, bio-based starting materials instead of petroleum-derived precursors will be a crucial step towards truly sustainable chemical manufacturing.

Synthetic StrategyPotential AdvantageRelevant Research Context
Multi-Component Reactions (MCRs) Increased efficiency, reduced waste, simplified procedures.Synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles in water. mdpi.com
Magnetically Recoverable Nanocatalysts High efficiency, catalyst recyclability, solvent-free conditions.Greener synthesis route for 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile. researchgate.net
Microwave-Assisted Synthesis Rapid reaction times, higher yields, eco-friendly.Catalyst-free synthesis of substituted 2H-chromenes. nih.gov

Exploration of Undiscovered Biological Activities and Target Identification

Coumarins are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.org However, the full biological profile of this compound is likely yet to be uncovered. A systematic and broad-based screening approach is necessary to identify novel therapeutic applications.

Future research should focus on:

Screening Against Diverse Disease Models: While cancer is a major focus for coumarin research, future studies should explore activity in other areas such as neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), metabolic disorders (e.g., diabetes), and viral infections. The structural similarity to compounds tested for anti-diabetic properties suggests this could be a fruitful area. frontiersin.org

Target Deconvolution and Validation: A critical future direction is moving beyond phenotypic screening to identify the specific molecular targets through which this compound exerts its effects. Techniques like affinity chromatography, chemical proteomics, and genetic screening can pinpoint protein binding partners. For related coumarins, targets such as receptor tyrosine kinases and carbonic anhydrase (CA) isoforms IX and XII have been identified. nih.govnih.gov Similar studies are needed for this specific compound to understand its mechanism of action.

Investigation of Novel Mechanisms: Research should probe unconventional mechanisms of action. For example, the photolabile properties of brominated 7-hydroxycoumarins, which can release active molecules upon light exposure, open up possibilities for developing photoactivated drugs or research tools. pnas.org Exploring whether the this compound scaffold can be similarly functionalized is a compelling avenue.

Advanced Computational Modeling for Optimized Derivative Design and Activity Prediction

In silico methods are indispensable in modern drug discovery for accelerating the design-synthesize-test cycle. Future research on this compound will heavily rely on advanced computational tools to design next-generation derivatives with enhanced potency and specificity.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate variations in the physicochemical properties of compounds with their biological activities. By building robust QSAR models, as has been done for other 4-aminocoumarin (B1268506) derivatives bjbms.orgnih.gov, researchers can predict the activity of novel, unsynthesized analogs. This allows for the prioritization of synthetic efforts on compounds most likely to succeed.

Molecular Docking and Dynamics: Once a biological target is identified (as per section 8.2), molecular docking can predict the binding pose and affinity of this compound and its derivatives within the target's active site. bibliomed.org Subsequent molecular dynamics (MD) simulations can then model the stability of these interactions over time, providing deeper insights into the binding mechanism and guiding modifications to improve affinity and selectivity.

AI and Machine Learning: The application of artificial intelligence and machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent through traditional QSAR. These models can generate novel molecular structures with a high probability of being active against a specific target, pushing the boundaries of rational drug design.

Computational MethodApplication in Drug DiscoveryExample from Coumarin Research
QSAR Predicts bioactivity based on chemical structure.Predicting antimycotic effects of 4-arylaminocoumarin derivatives. bjbms.orgnih.gov
Molecular Docking Predicts binding mode and affinity to a biological target.Unveiling molecular mechanisms of action for coumarin hybrids. bibliomed.org
Molecular Dynamics Simulates the movement and interaction of the molecule with its target over time.Studying interactions with proteins like MurB. mdpi.comresearchgate.net

Integration of this compound Scaffold into Hybrid Molecules for Enhanced Efficacy

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool for creating multifunctional drugs with improved efficacy, better selectivity, or novel mechanisms of action. The this compound scaffold is an ideal candidate for incorporation into such hybrids.

Future research in this area should explore:

Coupling with Other Heterocycles: Creating hybrids by linking the coumarin core to other biologically active heterocyclic systems like triazoles, benzimidazoles, or oxadiazoles (B1248032) has proven to be a successful strategy. mdpi.comtandfonline.comnih.gov For example, coumarin-triazole hybrids have shown promise as antidiabetic and antibacterial agents. mdpi.comnih.gov Future work can design and synthesize novel hybrids of this compound with a diverse range of heterocycles to screen for synergistic or enhanced biological effects.

Hybrids with Natural Products: Combining the coumarin scaffold with moieties from natural products is another promising direction. This approach leverages the evolutionary-optimized biological activity of natural compounds.

Development of Dual-Target Inhibitors: By carefully selecting the pharmacophores to be hybridized, it is possible to design molecules that act on two distinct biological targets simultaneously. This can be particularly effective in complex diseases like cancer, where multiple pathways are dysregulated. The 4-amino and 7-hydroxy groups serve as versatile chemical handles for linking to other molecular fragments to achieve this goal. For instance, coumarin-amino acid hybrids have been explored as potential anticancer agents targeting specific enzymes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-7-hydroxy-2H-chromen-2-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves condensation reactions using substituted phenols and malonic acid derivatives. For example, solid-phase synthesis with phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) as catalysts can yield chromen-2-one scaffolds . Adjusting molar ratios (e.g., 1:1 phenol-to-malonic acid) and reaction temperature (80–100°C) improves yield. Post-synthetic modifications, such as introducing amino groups via nucleophilic substitution or reductive amination, may require anhydrous conditions and inert atmospheres .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals: a carbonyl peak (~160–170 ppm in 13C^{13}C), aromatic protons (6–8 ppm in 1H^1H), and amino/hydroxy protons (broad signals at ~5–6 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles. For example, the chromen-2-one core typically shows planar geometry with intramolecular hydrogen bonds between the 7-hydroxy and 2-keto groups . Mercury software can visualize packing motifs and void spaces .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

  • Methodological Answer :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., for acetylcholinesterase or proteases) exploit the compound’s potential as a fluorophore due to its conjugated π-system .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can X-ray crystallography address challenges in resolving disordered structures or twinning in this compound derivatives?

  • Methodological Answer : SHELXD/SHELXE pipelines are robust for experimental phasing of twinned crystals. For disordered regions, iterative refinement in SHELXL with restraints (e.g., SIMU/DELU commands) improves model accuracy. High-resolution data (<1.0 Å) and low-temperature (153 K) measurements reduce thermal motion artifacts . Mercury’s "Packing Similarity" tool identifies isostructural analogs to guide disorder modeling .

Q. What role do hydrogen-bonding networks play in the stability of this compound crystals, and how can they be analyzed?

  • Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen-bond motifs (e.g., D(2)\mathbf{D}(2) for dimeric interactions). The 7-hydroxy group often forms intermolecular O–H···O bonds with adjacent keto groups, creating chains or layers . Mercury’s "Intermolecular Interactions" module quantifies bond distances/angles and visualizes 3D networks .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced fluorescence or bioactivity?

  • Methodological Answer :

  • Fluorescence Tuning : Electron-donating groups (e.g., –NH₂ at position 4) enhance Stokes shifts; methoxy substituents at position 7 increase quantum yield .
  • Bioactivity Optimization : Introduce hydrophobic groups (e.g., cyclopentyloxy at position 8) to improve membrane permeability. SAR studies on 3-(4-chlorophenyl) analogs show enhanced cytotoxicity via π-π stacking with cellular targets .

Data Contradictions and Validation

  • Synthesis Routes : While emphasizes POCl₃/ZnCl₂-mediated synthesis, suggests alternative pathways using Friedel-Crafts acylation. Researchers should validate yields/purity via HPLC or LC-MS .
  • Fluorescence Properties : Derivatives like 7-(dimethylamino)-4-hydroxy-2H-chromen-2-one exhibit pH-dependent emission, which may conflict with non-amino analogs. Control experiments in buffered solutions are critical .

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